molecular formula C11H11N3O2S B13616059 Methyl 2-(3-mercapto-5-phenyl-4h-1,2,4-triazol-4-yl)acetate

Methyl 2-(3-mercapto-5-phenyl-4h-1,2,4-triazol-4-yl)acetate

Cat. No.: B13616059
M. Wt: 249.29 g/mol
InChI Key: FYISBMSLIYQKDX-UHFFFAOYSA-N
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Description

Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 5, a mercapto (-SH) group at position 3, and an ester-functionalized methyl acetate side chain at position 4. The compound’s synthesis typically involves condensation reactions starting from carboxylic acid hydrazides or oxadiazole precursors. For instance, analogous triazole derivatives are synthesized via reactions between acetohydrazides and thiophenecarboxylic acids, followed by cyclization with amines or alcohols .

Key structural attributes of this compound include:

  • 1,2,4-Triazole core: Known for its stability and versatility in medicinal chemistry.
  • Phenyl substituent: Contributes to lipophilicity and influences electronic properties.
  • Ester moiety: Modulates solubility and bioavailability.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 2-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate

InChI

InChI=1S/C11H11N3O2S/c1-16-9(15)7-14-10(12-13-11(14)17)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,17)

InChI Key

FYISBMSLIYQKDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=NNC1=S)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The preparation of this compound typically follows a multi-step pathway involving:

Detailed Stepwise Synthesis Example

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Esterification of phenylacetic acid to methyl phenylacetate Acid catalysis (e.g., H2SO4), methanol reflux 80-90 Purification by distillation
2 Hydrazinolysis of methyl phenylacetate to phenylacetohydrazide Hydrazine hydrate, reflux in ethanol 70-85 White crystalline product
3 Reaction with carbon disulfide in KOH/ethanol Carbon disulfide, potassium hydroxide, ethanol reflux 65-75 Formation of potassium hydrazinecarbodithioate salt
4 Cyclization to 3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl acetate Hydrazine hydrate reflux, acidification 60-80 Mercapto group introduced at position 3

This sequence aligns with the classical preparation of 1,2,4-triazolethione derivatives and has been reported with yields ranging from 60% to 88% depending on reaction conditions and purification methods.

Alternative Synthetic Methods and Modifications

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the formation of 1,2,4-triazole derivatives, reducing reaction times from hours to minutes while maintaining or improving yields. This method involves the same starting materials but uses microwave energy to promote cyclization and substitution steps.

Use of Sulfamic Acid as Catalyst

Sulfamic acid has been used as a catalyst in the synthesis of 5-substituted phenyl-1,2,4-triazole-3-thiones by refluxing arylidene derivatives with trimethylsilyl isothiocyanate, leading to high yields of the target compounds.

Salt Formation of Triazole Derivatives

The mercapto-1,2,4-triazole compounds can be further modified by salt formation with various bases (ammonium hydroxide, alkylamines, etc.) to improve solubility and biological activity. Such salts are synthesized by reacting the triazole-thione with the corresponding base in alcohol or aqueous solutions.

Research Findings and Analytical Data

Yields and Purity

Typical yields for the final compound range between 60% and 85%, depending on the precise synthetic route and purification method. Purity is often confirmed by recrystallization and chromatographic techniques.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Range Advantages References
Dehydrative cyclization of hydrazinecarbothioamides Hydrazide derivatives NaOH, KOH, ionic liquids Reflux, basic media 52-88% Classical, reliable
Reaction of thiosemicarbazides with electrophiles Thiosemicarbazides Aryl aldehydes, benzyl chlorides Reflux, ethanol 65-90% Versatile substitution
Potassium hydrazinecarbodithioate route Aryl hydrazides + CS2 KOH, hydrazine hydrate Reflux, alcoholic medium 60-80% High purity
Microwave-assisted synthesis Similar precursors Microwave irradiation Minutes, controlled temp Comparable or better Time-efficient
Salt formation of triazole derivatives Mercapto-triazole Various amines/bases Alcohol/water solutions High Improved solubility

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis. These interactions can lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Triazole Core Modifications
  • Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate: Replaces phenyl with methyl and introduces a sulfanylidene group. Exhibits tautomerism (5-thioxo form) in crystalline states, as confirmed by X-ray diffraction .
  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the ester side chain but shares the phenyl and mercapto groups. Demonstrates antimicrobial activity, suggesting the phenyl-mercapto motif is pharmacologically significant .
Ester Group Variations
  • Ethyl [1-heptyl-3-(4-methoxybenzyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetate :
    • Features a heptyl chain and methoxybenzyl substituent.
    • Shows α-amylase inhibition (IC₅₀ = 12.3 µM), highlighting the impact of bulky substituents on enzyme binding .
    • The target compound’s methyl ester may offer better solubility than longer-chain esters.
Aryl Substituent Comparisons
  • 2-(3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl)ethanol: Replaces phenyl with 4-bromobenzyl and thiophene.
  • 2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol: Fluorophenyl substituent introduces electron-withdrawing effects. Thermally stable (melting point: 207–209°C), with decomposition above 223°C .
Antimicrobial and Enzyme Inhibition
  • 4-Substituted-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles :
    • Exhibit broad-spectrum antimicrobial activity, suggesting that halogenated aryl groups enhance potency .
  • Triazole Derivatives with Heptyl/Methoxybenzyl Groups :
    • α-Amylase inhibition data (Table 1) correlate substituent bulk with efficacy .

Table 1: α-Amylase Inhibition by Selected Triazole Derivatives

Compound IC₅₀ (µM)
Target Compound* Pending
Ethyl [1-heptyl-3-(4-methoxybenzyl)-5-oxo-triazol-4-yl]acetate 12.3
4-Amino-2-heptyl-5-(4-methoxybenzyl)-triazol-3-one 18.7
Antipyretic Activity
  • Ammonium 2-(((3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)-5-R-benzoate: Demonstrates superior antipyretic activity compared to aspirin. Inorganic cations (e.g., Na⁺, K⁺) abolish activity, while piperidinium marginally enhances it .

Physicochemical Properties

Thermal Stability :

  • Fluorophenyl-substituted triazoles decompose above 223°C , whereas brominated derivatives may exhibit higher stability due to increased molecular weight .

Solubility and Reactivity :

  • Methyl esters (target compound) are more polar than ethyl or heptyl variants, favoring aqueous solubility .
  • Mercapto groups enable thiol-disulfide exchange, a property absent in sulfanylidene or oxo analogues .

Biological Activity

Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₁N₃O₂S
  • Molecular Weight : 249.29 g/mol
  • Functional Groups : The compound features a triazole ring substituted with a phenyl group and a mercapto group, with a methyl ester functionality that enhances solubility and bioactivity.

Antimicrobial Activity

  • Mechanism of Action : The presence of the mercapto group in the structure is significant for enhancing bioactivity. It can interact with biological targets such as enzymes and receptors, which is crucial for antimicrobial efficacy.
  • Research Findings :
    • Studies have shown that derivatives of 1,2,4-triazole exhibit promising antimicrobial activities against various pathogens. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Compound NameActivityTarget Microorganisms
This compoundAntimicrobialStaphylococcus aureus, Escherichia coli
Other Triazole DerivativesAntimicrobialEnterobacter aerogenes, Bacillus cereus

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. The compound has shown potential against various fungal strains due to its ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Activity

  • Mechanism : The anticancer activity is attributed to the ability of the triazole ring to interfere with cellular processes involved in tumor growth and proliferation.
  • Case Studies :
    • In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The presence of the phenyl group enhances its interaction with cellular targets.
Cell LineIC₅₀ (µg/mL)Reference
A549 (lung cancer)15.0
HeLa (cervical cancer)12.5

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves several steps that allow for the incorporation of various substituents that can enhance biological activity. The structure–activity relationship (SAR) indicates that modifications in the triazole ring and substituents can significantly influence the biological properties of these compounds.

Q & A

Basic: What are the standard synthetic routes for Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate?

The compound is typically synthesized via condensation reactions starting from carboxylic acid hydrazides or thiosemicarbazides. A common approach involves cyclization of hydrazine derivatives with carbonyl-containing intermediates. For example, 4-amino-5-phenyl-1,2,4-triazole-3-thiol can react with methyl chloroacetate under basic conditions to form the target compound . Purification often employs recrystallization or column chromatography, with structural confirmation via 1^1H NMR, LC-MS, and elemental analysis .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of the mercapto group .
  • Temperature control : Microwave-assisted synthesis (e.g., 100–120°C for 30 minutes) improves reaction efficiency and reduces side products .
  • Catalysts : Using triethylamine as a base accelerates esterification and minimizes hydrolysis .
    Yield monitoring via TLC or HPLC ensures real-time adjustments .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1^1H NMR : Confirms the presence of the phenyl ring (δ 7.2–7.5 ppm), methyl ester (δ 3.6–3.8 ppm), and mercapto group (δ 13–14 ppm) .
  • LC-MS : Validates molecular weight (C11_{11}H10_{10}N3_3O2_2S, MW 265.28 g/mol) and purity .
  • Elemental analysis : Ensures stoichiometric ratios of C, H, N, and S .

Advanced: What computational methods predict the bioactivity and toxicity of this compound?

  • Molecular docking : Identifies potential enzyme targets (e.g., fungal lanosterol demethylase) using AutoDock Vina .
  • Toxicity prediction : Tools like ProTox 3.0 and GUSAR estimate acute toxicity (LD50_{50}) and hepatotoxicity risks .
  • QSAR models : Relate structural features (e.g., triazole ring planarity) to antimicrobial activity .

Basic: What biological activities are associated with this compound?

The compound exhibits:

  • Antimicrobial activity : Inhibits fungal growth (e.g., Candida albicans) by disrupting cell wall synthesis .
  • Enzyme inhibition : Binds to bacterial dihydrofolate reductase via the mercapto group .
  • Antioxidant potential : Scavenges free radicals through sulfur-centered radical intermediates .

Advanced: How can structure-activity relationships (SAR) be established for derivatives of this compound?

SAR studies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring enhances antifungal activity .
  • Bioisosteric replacement : Replacing the ester group with amides improves metabolic stability .
  • In vitro assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria validate potency .

Basic: How does this compound compare structurally to similar 1,2,4-triazole derivatives?

CompoundKey Structural DifferencesBiological Activity
4-Isopropylthio-1,2,4-triazoleLacks ester group; has isopropylthioAntifungal
2-MercaptobenzothiazoleBenzothiazole coreRubber vulcanization
5-Mercapto-1H-tetrazoleTetrazole ringCorrosion inhibition

The ester and phenyl groups in the target compound enhance solubility and target specificity compared to analogs .

Advanced: How can contradictions in reported bioactivity data be resolved?

  • Reproducibility checks : Standardize assay conditions (e.g., pH, inoculum size) across labs .
  • Meta-analysis : Use ANOVA to compare datasets from multiple studies, isolating variables like microbial strain variability .
  • Dose-response curves : Confirm EC50_{50} values via Hill equation modeling .

Advanced: What are the protocols for assessing acute toxicity in preclinical models?

  • In silico screening : Use ProTox 3.0 to predict organ-specific toxicity .
  • In vivo testing : Administer graded doses (10–1000 mg/kg) to rodents per OECD guidelines, monitoring mortality and histopathology for 14 days .
  • Biomarker analysis : Measure serum ALT/AST levels to assess hepatotoxicity .

Basic: What are the key chemical reactions involving the mercapto group in this compound?

  • Oxidation : Forms disulfides (e.g., with H2_2O2_2) or sulfonic acids (with KMnO4_4) .
  • Alkylation : Reacts with alkyl halides to produce thioethers .
  • Metal coordination : Binds to Cu2+^{2+} or Zn2+^{2+}, enabling catalytic applications .

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